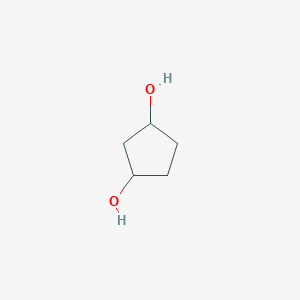

cis-Cyclopentane-1,3-diol

Description

Structure

3D Structure

Properties

IUPAC Name |

(1R,3S)-cyclopentane-1,3-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10O2/c6-4-1-2-5(7)3-4/h4-7H,1-3H2/t4-,5+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NUUPJBRGQCEZSI-SYDPRGILSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CC1O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@@H](C[C@@H]1O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10878757 | |

| Record name | 1,3-CYCLOPENTANEDIOL, CIS- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10878757 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

102.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16326-97-9 | |

| Record name | 1,3-CYCLOPENTANEDIOL, CIS- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10878757 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Stereoisomers of 1,3-Cyclopentanediol

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,3-Cyclopentanediol (B3029237), a five-membered cyclic diol, is a versatile building block in organic synthesis, particularly in the preparation of pharmaceutical compounds and other biologically active molecules. Its stereochemistry plays a crucial role in determining the properties and activity of its derivatives. This technical guide provides a comprehensive overview of the stereoisomers of 1,3-cyclopentanediol, including their structural characteristics, physical and spectroscopic properties, and detailed experimental protocols for their synthesis and separation.

Introduction to the Stereoisomers of 1,3-Cyclopentanediol

1,3-Cyclopentanediol (C₅H₁₀O₂) possesses two stereocenters at carbons 1 and 3. This gives rise to three distinct stereoisomers: a meso compound with a cis configuration and a pair of enantiomers with a trans configuration.

-

cis-1,3-Cyclopentanediol ((1R,3S)-cyclopentane-1,3-diol): This isomer is a meso compound, meaning it is achiral despite having two stereocenters due to an internal plane of symmetry.

-

trans-1,3-Cyclopentanediol: This configuration exists as a pair of enantiomers:

-

(1R,3R)-cyclopentane-1,3-diol

-

(1S,3S)-cyclopentane-1,3-diol

-

These stereoisomers exhibit different physical properties and reactivities, making their separation and individual synthesis critical for stereospecific applications.

Diagram of Stereoisomer Relationships

Caption: Relationship between the stereoisomers of 1,3-cyclopentanediol.

Physical and Spectroscopic Properties

The physical and spectroscopic properties of the 1,3-cyclopentanediol stereoisomers are crucial for their identification and characterization. While experimental data for the individual trans-enantiomers are limited, computed data and data for the cis-isomer and the mixture are available.

Table 1: Physical Properties of 1,3-Cyclopentanediol Stereoisomers

| Property | cis-1,3-Cyclopentanediol | trans-1,3-Cyclopentanediol (Enantiomers) | Mixture of cis and trans |

| Molecular Formula | C₅H₁₀O₂ | C₅H₁₀O₂ | C₅H₁₀O₂ |

| Molecular Weight ( g/mol ) | 102.13[1] | 102.13[2] | 102.13[3] |

| Melting Point (°C) | ~40 (lit.)[4] | No experimental data available | 40 (lit.)[4][5] |

| Boiling Point (°C) | No experimental data available | No experimental data available | 80-85 @ 0.1 mmHg (lit.)[4][5] / 91 @ 0.8 mmHg[6] |

| Density (g/mL) | No experimental data available | No experimental data available | 1.094 @ 25 °C (lit.)[4][5] |

| Refractive Index (n20/D) | No experimental data available | No experimental data available | 1.484 (lit.)[4][5] |

Table 2: Computed Properties of 1,3-Cyclopentanediol Stereoisomers (from PubChem)

| Property | cis-(1R,3S)[1][7] | trans-(1R,3R)[2] | trans-(1S,3S)[8] |

| XLogP3-AA | -0.2 | -0.2 | -0.2 |

| Hydrogen Bond Donor Count | 2 | 2 | 2 |

| Hydrogen Bond Acceptor Count | 2 | 2 | 2 |

| Rotatable Bond Count | 0 | 0 | 0 |

| Exact Mass (Da) | 102.068079557 | 102.068079557 | 102.068079557 |

| Topological Polar Surface Area (Ų) | 40.5 | 40.5 | 40.5 |

| Complexity | 55.1 | 55.1 | 55.1 |

Spectroscopic Data

Spectroscopic data is essential for the structural elucidation and differentiation of the stereoisomers.

cis-1,3-Cyclopentanediol:

trans-1,3-Cyclopentanediol (Enantiomers):

-

¹³C NMR: Data available on PubChem.[8]

-

Mass Spectrum: Limited specific data available for individual enantiomers. The fragmentation pattern is expected to be similar to the cis-isomer.

Mixture of cis and trans Isomers:

-

¹H NMR and ¹³C NMR: Spectra are available on PubChem and other databases, showing a combination of peaks for both isomers.[11]

-

IR Spectra: ATR-IR and vapor phase IR spectra are available on PubChem.[11]

Experimental Protocols

Synthesis of 1,3-Cyclopentanediol

A scalable and cost-effective method for the synthesis of 1,3-cyclopentanediol involves the hydrogenation of 1,3-cyclopentanedione (B128120).[12] An alternative green synthesis route starts from furfuryl alcohol, a biomass-derived compound.[13]

Protocol: Synthesis of 1,3-Cyclopentanediol via Hydrogenation of 1,3-Cyclopentanedione

This protocol is a general guideline and may require optimization.

Materials:

-

1,3-Cyclopentanedione

-

Raney Nickel (or other suitable hydrogenation catalyst)

-

Ethanol (or other suitable solvent)

-

Hydrogen gas

-

High-pressure reactor (autoclave)

Procedure:

-

In a high-pressure reactor, dissolve 1,3-cyclopentanedione in ethanol.

-

Carefully add a catalytic amount of Raney Nickel to the solution under an inert atmosphere.

-

Seal the reactor and purge with hydrogen gas several times.

-

Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 50-100 atm).

-

Heat the mixture to the desired temperature (e.g., 80-120 °C) with stirring.

-

Monitor the reaction progress by measuring hydrogen uptake or by analytical techniques (TLC, GC).

-

After the reaction is complete, cool the reactor to room temperature and carefully vent the hydrogen gas.

-

Filter the reaction mixture to remove the catalyst.

-

Remove the solvent under reduced pressure to obtain the crude 1,3-cyclopentanediol as a mixture of cis and trans isomers.

Diagram of Synthesis Workflow

Caption: Workflow for the synthesis of 1,3-cyclopentanediol.

Separation of Stereoisomers

3.2.1. Separation of cis and trans Isomers by Fractional Distillation

The cis and trans isomers of 1,3-cyclopentanediol have different boiling points, which allows for their separation by fractional distillation under vacuum.[13][14]

Protocol: Fractional Distillation of cis and trans-1,3-Cyclopentanediol

Apparatus:

-

Round-bottom flask

-

Fractionating column (e.g., Vigreux or packed column)

-

Distillation head with a thermometer

-

Condenser

-

Receiving flasks

-

Vacuum source and gauge

-

Heating mantle

Procedure:

-

Charge the round-bottom flask with the mixture of cis and trans-1,3-cyclopentanediol.

-

Assemble the fractional distillation apparatus and connect it to a vacuum source.

-

Gradually reduce the pressure to the desired level (e.g., 0.1-1.0 mmHg).

-

Begin heating the distillation flask gently.

-

Observe the vapor rising through the fractionating column. The temperature at the distillation head should stabilize as the first fraction begins to distill.

-

Collect the fractions in separate receiving flasks based on the boiling point. The lower-boiling isomer will distill first.

-

Analyze the collected fractions by GC or NMR to determine the cis/trans ratio.

Diagram of Separation Workflow

Caption: Workflow for the separation of 1,3-cyclopentanediol stereoisomers.

3.2.2. Chiral Resolution of trans-1,3-Cyclopentanediol

The enantiomers of trans-1,3-cyclopentanediol can be separated by chiral resolution. One common method involves the formation of diastereomeric salts with a chiral resolving agent, followed by separation through fractional crystallization.[15]

Protocol: Chiral Resolution by Diastereomeric Salt Formation (General Procedure)

This is a generalized protocol that requires optimization for the specific resolving agent and solvent system.

Materials:

-

Racemic trans-1,3-cyclopentanediol

-

Chiral resolving agent (e.g., a chiral acid or base)

-

Suitable solvent(s) for crystallization

-

Acid and base for salt breaking (e.g., HCl, NaOH)

-

Organic solvent for extraction

Procedure:

-

Diastereomeric Salt Formation:

-

Dissolve the racemic trans-1,3-cyclopentanediol in a suitable solvent.

-

Add an equimolar amount of the chiral resolving agent.

-

Stir the mixture, and if necessary, heat to dissolve the components completely.

-

-

Fractional Crystallization:

-

Allow the solution to cool slowly to induce crystallization of the less soluble diastereomeric salt.

-

Collect the crystals by filtration and wash with a small amount of cold solvent.

-

The mother liquor will be enriched in the more soluble diastereomer.

-

-

Liberation of the Enantiomer:

-

Dissolve the isolated diastereomeric salt in water.

-

Add an acid or base to break the salt and liberate the free diol and the resolving agent.

-

Extract the enantiomerically enriched diol with an organic solvent.

-

Wash the organic layer, dry it over an anhydrous salt (e.g., Na₂SO₄), and remove the solvent under reduced pressure.

-

-

Analysis:

-

Determine the enantiomeric excess (ee) of the resolved diol using chiral GC or HPLC.

-

Conclusion

The stereoisomers of 1,3-cyclopentanediol represent a fundamental system for understanding stereochemistry and are valuable synthons in asymmetric synthesis. This guide has provided a detailed overview of their properties and methods for their preparation and separation. The provided protocols offer a starting point for researchers to obtain the desired stereoisomers for their specific applications in drug development and other scientific endeavors. Further research to obtain more comprehensive experimental data for the individual trans-enantiomers is warranted.

References

- 1. Enantioselective Synthesis of a Hydroxymethyl-cis-1,3-cyclopentenediol Building Block - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. alkemix.eu [alkemix.eu]

- 4. Enantioselective synthesis of a hydroxymethyl-cis-1,3-cyclopentenediol building block - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. cis-Cyclopentane-1,3-diol | C5H10O2 | CID 643068 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 1,3-Cyclopentanediol, trans- | C5H10O2 | CID 6951525 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]

- 10. 1,3-Cyclopentanediol, cis- [webbook.nist.gov]

- 11. 2024.sci-hub.st [2024.sci-hub.st]

- 12. US5113012A - Process for the production of 1,3-cyclopentanedione - Google Patents [patents.google.com]

- 13. researchgate.net [researchgate.net]

- 14. Small-scale screening of novel biobased monomers: the curious case of 1,3-cyclopentanediol - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

An In-depth Technical Guide to rel-(1R,3S)-Cyclopentane-1,3-diol: Synthesis, Properties, and Applications in Drug Development

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of rel-(1R,3S)-cyclopentane-1,3-diol, a versatile bicyclic organic compound. The document details its chemical identity, including its IUPAC name and key physical properties. A significant focus is placed on a robust and scalable synthetic protocol via the catalytic hydrogenation of cyclopentane-1,3-dione, with a thorough presentation of quantitative data. Furthermore, this guide explores the pivotal role of the cis-cyclopentane-1,3-diol scaffold as a foundational building block in the total synthesis of various biologically active natural products, such as prostaglandins (B1171923) and norcembranoids. The application of its derivatives in drug discovery is highlighted with an example of cyclopentyl esters exhibiting anti-inflammatory properties, complete with quantitative biological data and a depiction of the relevant signaling pathway. This document serves as a critical resource for researchers engaged in organic synthesis and medicinal chemistry, providing detailed experimental methodologies and structured data to facilitate further investigation and application of this important chemical entity.

Chemical Identity and Properties

The IUPAC name for this compound is rel-(1R,3S)-cyclopentane-1,3-diol [1]. The 'rel' descriptor indicates the relative stereochemistry of the two hydroxyl groups, which are on the same side of the cyclopentane (B165970) ring. This compound is a colorless to pale yellow liquid at room temperature and is soluble in water and various organic solvents[1]. Its diol functionality allows for the formation of hydrogen bonds, influencing its physical characteristics[1].

Table 1: Physical and Chemical Properties of rel-(1R,3S)-Cyclopentane-1,3-diol

| Property | Value | Reference |

| IUPAC Name | rel-(1R,3S)-cyclopentane-1,3-diol | [1] |

| Synonyms | cis-1,3-Cyclopentanediol, 1,3-Cyclopentanediol, cis- | [1][2] |

| CAS Number | 16326-97-9 | [2] |

| Molecular Formula | C₅H₁₀O₂ | [2] |

| Molecular Weight | 102.13 g/mol | [2] |

| Appearance | Colorless to pale yellow liquid | [1] |

| Solubility | Soluble in water and various organic solvents | [1] |

Synthesis of rel-(1R,3S)-Cyclopentane-1,3-diol

A robust and scalable method for the synthesis of cyclopentane-1,3-diol is the catalytic hydrogenation of cyclopentane-1,3-dione. This method allows for good yields and a degree of diastereoselectivity.

Experimental Protocol: Catalytic Hydrogenation of Cyclopentane-1,3-dione

This protocol is adapted from a systematic study on the hydrogenation of cyclic 1,3-diones.

Materials:

-

Cyclopentane-1,3-dione

-

5% Ruthenium on Carbon (Ru/C) catalyst

-

Isopropanol (B130326) (solvent)

-

High-pressure autoclave with magnetic stirring

-

Hydrogen gas (high purity)

-

Nitrogen gas (for purging)

-

Filtration apparatus

-

Rotary evaporator

Procedure:

-

Charge a high-pressure autoclave with cyclopentane-1,3-dione (e.g., 4.90 g, 50 mmol) and 5% Ru/C catalyst (e.g., 250 mg, 5 wt% with respect to the substrate).

-

Add isopropanol (50 mL) as the solvent.

-

Seal the autoclave and purge the system several times with nitrogen gas, followed by purging with hydrogen gas.

-

Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 50 bar).

-

Heat the reaction mixture to the target temperature (e.g., 100 °C) while stirring vigorously (e.g., 750 rpm).

-

Maintain the reaction conditions for a set duration (e.g., 2 hours), monitoring the reaction progress if possible.

-

After the reaction is complete, cool the autoclave to room temperature and carefully vent the hydrogen gas.

-

Filter the reaction mixture to remove the heterogeneous Ru/C catalyst.

-

Remove the solvent from the filtrate under reduced pressure using a rotary evaporator to yield the crude product, cyclopentane-1,3-diol.

-

The crude product can be further purified by distillation if necessary.

Quantitative Data

The hydrogenation of cyclopentane-1,3-dione yields a mixture of cis- and trans-cyclopentane-1,3-diol. The diastereoselectivity is influenced by the reaction conditions.

Table 2: Hydrogenation of Cyclopentane-1,3-dione: Yield and Selectivity

| Catalyst | Temperature (°C) | Pressure (bar H₂) | Time (h) | Conversion (%) | Yield of Cyclopentane-1,3-diol (%) | cis:trans Ratio |

| 5% Ru/C | 100 | 50 | 2 | 100 | 69 | 7:3 |

Note: The cis:trans ratio can be influenced by temperature, with higher temperatures potentially leading to epimerization and a higher proportion of the trans isomer.

Spectroscopic Data

While a comprehensive, publicly available spectral database for pure this compound is limited, data for cyclopentane and its derivatives are well-documented.

¹H NMR: The proton NMR spectrum of this compound is expected to show signals for the methine protons adjacent to the hydroxyl groups (CH-OH) and the methylene (B1212753) protons (-CH₂-) of the cyclopentane ring. The chemical shifts and coupling patterns will be indicative of the cis stereochemistry.

¹³C NMR: The carbon NMR spectrum will display distinct signals for the carbon atoms of the cyclopentane ring. The chemical shifts of the carbons bearing the hydroxyl groups will be significantly downfield compared to the methylene carbons.

Applications in Drug Development and Natural Product Synthesis

The this compound scaffold is a key structural motif in a variety of biologically active natural products and pharmaceuticals. Its rigid, stereochemically defined structure makes it an invaluable building block in total synthesis.

Prostaglandin (B15479496) Synthesis

Prostaglandins are a class of lipid compounds with diverse physiological effects, making them important targets in drug development. The cyclopentane ring is the core of the prostaglandin structure. Synthetic routes to prostaglandins, such as PGF₁α, have utilized cyclopentane-1,3-dione as a starting material. The dione (B5365651) is a direct precursor to the diol, which is then further functionalized to introduce the characteristic side chains of the prostaglandin molecule.

Below is a generalized workflow for the synthesis of a prostaglandin precursor from cyclopentane-1,3-dione.

Norcembranoid Diterpene Synthesis

The this compound motif is also present in the norcembranoid diterpene family of natural products. For instance, the total synthesis of ineleganolide, a complex polycyclic norditerpenoid, utilizes a building block derived from a cis-1,3-cyclopentenediol. This highlights the utility of the cyclopentane diol scaffold in constructing complex, polycyclic systems with significant biological activity.

Anti-Inflammatory Derivatives

Derivatives of cyclopentane have been investigated for their anti-inflammatory properties. A study on cyclopentyl esters isolated from Tabebuia avellanedae demonstrated their ability to reduce the production of nitric oxide (NO) and prostaglandin E2 (PGE2) in LPS-stimulated RAW 264.7 cells[3]. This indicates an inhibitory effect on inflammatory pathways.

Table 3: Anti-inflammatory Activity of Cyclopentyl Ester Derivatives

| Compound | Concentration (µM) | NO Production Inhibition (%) | PGE₂ Production Inhibition (%) |

| Avellaneine G | 25 | Significant reduction | Dose-dependent decrease |

| Avellaneine H | 25 | Significant reduction | Dose-dependent decrease |

Data adapted from a study on cyclopentene (B43876) and cyclopentyl esters from Tabebuia avellanedae, demonstrating the potential of this scaffold in developing anti-inflammatory agents.[3]

The anti-inflammatory effects of these compounds are linked to the inhibition of the inflammatory response cascade, which is often mediated by signaling pathways such as the NF-κB pathway.

Conclusion

rel-(1R,3S)-Cyclopentane-1,3-diol is a valuable and versatile building block in modern organic synthesis and medicinal chemistry. Its straightforward synthesis from cyclopentane-1,3-dione, coupled with its presence in numerous biologically active natural products, underscores its importance. The demonstrated anti-inflammatory potential of its derivatives opens avenues for the development of new therapeutic agents. This technical guide provides the foundational knowledge and experimental details necessary for researchers to harness the synthetic potential of this key molecule in their drug discovery and development endeavors.

References

An In-depth Technical Guide to cis-Cyclopentane-1,3-diol: Properties, Synthesis, and Analysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

cis-Cyclopentane-1,3-diol, a five-membered cyclic diol, is a versatile building block in organic synthesis and polymer chemistry. Its stereospecific arrangement of hydroxyl groups on the same side of the cyclopentane (B165970) ring imparts unique conformational properties and reactivity, making it a valuable synthon for the preparation of a variety of complex molecules and functional materials. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for its synthesis and purification, and an analysis of its spectral data.

Physical and Chemical Properties

The distinct stereochemistry of this compound influences its physical and chemical characteristics. A summary of its key properties is presented below.

| Property | Value | Source(s) |

| Molecular Formula | C₅H₁₀O₂ | [1][2] |

| Molecular Weight | 102.13 g/mol | [1] |

| CAS Number | 16326-97-9 | [1] |

| Appearance | Colorless to pale yellow liquid or solid | [3] |

| Melting Point | Not definitively reported for the pure cis isomer. A mixture of cis and trans isomers has a reported melting point of 40 °C. | |

| Boiling Point | A fraction with 7.6% cis isomer has a boiling point of 110 °C at 0.85 mbar. | [3] |

| logP (Octanol/Water Partition Coefficient) | -0.2 (Predicted) | [1] |

| Water Solubility (log₁₀WS) | -0.56 (Predicted, in mol/L) | [2] |

| pKa | Predicted to be around 14.48 (for the related cyclopentane-1,2-diol). Experimental values for diols are generally in the range of 14-15. | [4] |

| Thermal Stability | Less stable than its trans isomer. Ester derivatives of the cis isomer can undergo degradation at temperatures as low as 180 °C. | [3] |

Solubility Profile:

This compound is expected to be soluble in water and polar organic solvents such as methanol, ethanol, and acetone (B3395972) due to the presence of two hydroxyl groups capable of hydrogen bonding. Its solubility is likely to decrease in nonpolar solvents like toluene.

Synthesis and Purification

Several synthetic routes to this compound have been established, allowing for its preparation from various starting materials.

Synthesis via Hydrogenation of Cyclopentane-1,3-dione

A common and efficient method for the synthesis of cyclopentane-1,3-diol is the catalytic hydrogenation of cyclopentane-1,3-dione. This method typically yields a mixture of cis and trans isomers, with the cis isomer often being the major product under specific conditions.

Experimental Protocol: Hydrogenation of 1,3-Cyclopentanedione (B128120) [5][6][7]

-

Reactor Setup: A high-pressure autoclave is charged with 1,3-cyclopentanedione (e.g., 50 mmol, 4.9 g) and a 5% Ruthenium on activated carbon (Ru/C) catalyst (e.g., 5.1 wt% with respect to the substrate, 250 mg).

-

Solvent Addition: Isopropanol (50 mL) is added as the solvent.

-

Inerting and Pressurization: The autoclave is sealed and purged several times with nitrogen gas, followed by purging with hydrogen gas. The reactor is then pressurized with hydrogen to the desired pressure (e.g., 50 bar).

-

Reaction: The reaction mixture is heated to the target temperature (e.g., 100 °C) while stirring vigorously (e.g., 750 rpm). The reaction progress is monitored by techniques such as gas chromatography (GC).

-

Workup: Upon completion, the autoclave is cooled to room temperature, and the pressure is carefully released. The reaction mixture is filtered to remove the catalyst.

-

Isolation: The solvent is removed from the filtrate under reduced pressure to yield the crude product mixture of cis- and trans-cyclopentane-1,3-diol.

Hydrogenation Synthesis Workflow

Stereochemical Inversion via Mitsunobu Reaction

The cis isomer can also be obtained from the trans isomer through a stereoinversive Mitsunobu reaction. This reaction proceeds with an inversion of configuration at one of the stereocenters.

Experimental Protocol: Mitsunobu Inversion of trans-Cyclopentane-1,3-diol [8][9][10]

-

Reactant Preparation: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve trans-cyclopentane-1,3-diol, a carboxylic acid (e.g., benzoic acid or p-nitrobenzoic acid), and triphenylphosphine (B44618) in a suitable anhydrous solvent such as tetrahydrofuran (B95107) (THF).

-

Reaction Initiation: Cool the mixture in an ice bath and slowly add a solution of an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD), in THF.

-

Reaction Progression: Allow the reaction to warm to room temperature and stir for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Workup: Quench the reaction and perform an extractive workup to remove the phosphine (B1218219) oxide and hydrazine (B178648) byproducts.

-

Hydrolysis: The resulting ester is then hydrolyzed under basic conditions (e.g., using sodium hydroxide (B78521) in methanol/water) to yield the inverted this compound.

-

Purification: The final product is purified by column chromatography.

Mitsunobu Reaction Workflow

Purification by Fractional Distillation

Due to the difference in boiling points between the cis and trans isomers of cyclopentane-1,3-diol, fractional distillation under reduced pressure is an effective method for their separation.[3]

Experimental Protocol: Fractional Distillation [3]

-

Apparatus Setup: Assemble a fractional distillation apparatus consisting of a round-bottom flask, a fractionating column (e.g., Vigreux column), a distillation head with a thermometer, a condenser, and a receiving flask.

-

Distillation: Place the crude mixture of diol isomers in the distillation flask and heat it under reduced pressure.

-

Fraction Collection: Collect the fractions that distill over at different temperature ranges. The composition of each fraction can be analyzed by GC or NMR to determine the cis/trans ratio. Fractions enriched in the lower-boiling isomer will be collected first.

Spectral Analysis

Spectroscopic techniques are essential for the structural elucidation and characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum of this compound is expected to be complex due to the conformational flexibility of the five-membered ring and the diastereotopic nature of the methylene (B1212753) protons. The protons attached to the carbons bearing the hydroxyl groups (C1-H and C3-H) would appear as multiplets in the downfield region (typically 3.5-4.5 ppm). The methylene protons would resonate as complex multiplets in the upfield region (typically 1.5-2.5 ppm). The hydroxyl protons will appear as a broad singlet, the chemical shift of which is dependent on concentration and solvent.

¹³C NMR: The carbon NMR spectrum of this compound is expected to show three distinct signals in a proton-decoupled spectrum due to the molecule's C₂ symmetry. The carbons bearing the hydroxyl groups (C1 and C3) would be equivalent and appear as a single peak in the downfield region (typically 60-80 ppm). The C2 and C4 methylene carbons would also be equivalent, as would the C5 methylene carbon, resulting in two additional signals in the upfield region (typically 20-40 ppm).[1]

Infrared (IR) Spectroscopy

The IR spectrum of this compound will be dominated by a strong, broad absorption band in the region of 3200-3600 cm⁻¹, which is characteristic of the O-H stretching vibration of the hydroxyl groups. The broadness of this peak is due to hydrogen bonding. A strong absorption in the region of 1000-1200 cm⁻¹ corresponding to the C-O stretching vibration is also expected. The C-H stretching vibrations of the cyclopentane ring will appear around 2850-3000 cm⁻¹. The ability of the cis isomer to form intramolecular hydrogen bonds may result in a slightly broader and shifted O-H stretching band compared to the trans isomer.[11][12]

Mass Spectrometry (MS)

The electron ionization (EI) mass spectrum of this compound is not expected to show a strong molecular ion peak (m/z 102) due to the facile loss of water.[13] Common fragmentation pathways for cyclic diols include the loss of one or two water molecules, leading to prominent peaks at m/z 84 ([M-H₂O]⁺) and m/z 66 ([M-2H₂O]⁺). Cleavage of the cyclopentane ring can also lead to various smaller fragment ions.[14][15]

Applications in Research and Development

This compound serves as a valuable building block in several areas of chemical research and development:

-

Polymer Chemistry: It is used as a monomer in the synthesis of polyesters and other polymers. The stereochemistry of the diol influences the thermal and mechanical properties of the resulting polymers.[3][16]

-

Asymmetric Synthesis: The chiral nature of this compound makes it a useful starting material or scaffold for the asymmetric synthesis of complex target molecules, including natural products and pharmaceuticals.

-

Materials Science: The incorporation of the rigid cyclopentane ring into polymer backbones can impart desirable properties such as increased glass transition temperatures and modified crystallinity.[3]

Conclusion

This compound is a fundamentally important molecule with distinct physical and chemical properties stemming from its unique stereochemistry. The synthetic and purification methods detailed in this guide provide a practical framework for its preparation and isolation. A thorough understanding of its spectral characteristics is crucial for its identification and for monitoring its reactions. As research in polymer chemistry and asymmetric synthesis continues to advance, the utility of this compound as a versatile building block is expected to grow.

References

- 1. This compound | C5H10O2 | CID 643068 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 1,3-Cyclopentanediol, cis- (CAS 16326-97-9) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 3. Small-scale screening of novel biobased monomers: the curious case of 1,3-cyclopentanediol - PMC [pmc.ncbi.nlm.nih.gov]

- 4. chembk.com [chembk.com]

- 5. benchchem.com [benchchem.com]

- 6. Hydrogenation of Cyclic 1,3-Diones to Their 1,3-Diols Using Heterogeneous Catalysts: Toward a Facile, Robust, Scalable, and Potentially Bio-Based Route - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. Mitsunobu Reaction [organic-chemistry.org]

- 11. Cyclopentane-1,3-diol | C5H10O2 | CID 100165 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. How can cis and trans-1,3-cyclohexane diol be distinguished using IR spec.. [askfilo.com]

- 13. 1,3-Cyclopentanediol, cis- [webbook.nist.gov]

- 14. researchgate.net [researchgate.net]

- 15. mass spectrum of cyclopentane fragmentation pattern of m/z m/e ions for analysis and identification of cyclopentane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 16. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]

cis-Cyclopentane-1,3-diol CAS registry number

An In-depth Technical Guide to cis-Cyclopentane-1,3-diol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of this compound, a versatile chemical intermediate. The document details its chemical and physical properties, including its Chemical Abstracts Service (CAS) registry number. A significant focus is placed on its synthesis, with a detailed experimental protocol for the catalytic hydrogenation of cyclopentane-1,3-dione. Quantitative data from catalyst screening studies are presented in a structured format for clarity. Furthermore, this guide explores the applications of this compound in drug development, particularly its potential as a structural motif in biologically active molecules and as a scaffold for Proteolysis Targeting Chimeras (PROTACs).

Chemical and Physical Properties

This compound is a cycloaliphatic diol that has garnered interest as a potential bio-based building block for polymers and in the synthesis of fine chemicals.[1] Its fundamental properties are summarized in the table below.

| Property | Value | Source |

| CAS Registry Number | 16326-97-9 | [2] |

| Molecular Formula | C₅H₁₀O₂ | [2] |

| Molecular Weight | 102.13 g/mol | [2] |

| IUPAC Name | rel-(1R,3S)-cyclopentane-1,3-diol | |

| Synonyms | (1R,3S)-cyclopentane-1,3-diol, cis-(1R,3S)-cyclopentane-1,3-diol | [2] |

| Appearance | Colorless thixotropic substance (at 20 °C) | [1] |

Synthesis of this compound

The primary route for the synthesis of cyclopentane-1,3-diol is the hydrogenation of cyclopentane-1,3-dione.[1] This method has been systematically studied to optimize yield and control the diastereoselectivity, favoring the cis-isomer.

Catalytic Hydrogenation of Cyclopentane-1,3-dione

The catalytic hydrogenation of cyclopentane-1,3-dione over a ruthenium-on-carbon (Ru/C) catalyst has been shown to be an effective method for producing this compound. The reaction proceeds through the intermediate 3-hydroxycyclopentanone. The choice of catalyst is crucial, as other common hydrogenation catalysts like Palladium (Pd/C), Platinum (Pt/C), and Rhodium (Rh/C) tend to promote undesired dehydration reactions, leading to byproducts such as cyclopentanone (B42830) and cyclopentanol.[1]

Experimental Protocol: Hydrogenation with Ru/C Catalyst

The following protocol is adapted from a systematic study on the hydrogenation of cyclopentane-1,3-dione.[1]

Materials:

-

Cyclopentane-1,3-dione

-

5% Ru/C catalyst

-

Isopropanol (B130326) (solvent)

-

High-pressure autoclave with magnetic stirring

-

Hydrogen gas (H₂)

-

Nitrogen gas (N₂) for purging

Procedure:

-

Charge a high-pressure autoclave with cyclopentane-1,3-dione (e.g., 10 wt% in isopropanol) and the 5% Ru/C catalyst (e.g., 5 wt% with respect to the substrate).

-

Add isopropanol as the solvent.

-

Seal the autoclave and purge it several times with nitrogen gas, followed by purging with hydrogen gas.

-

Pressurize the reactor with hydrogen to the desired pressure (e.g., 50 bar).

-

Heat the reaction mixture to the target temperature (e.g., 100 °C) while stirring vigorously.

-

Maintain the reaction conditions until complete conversion of the starting material is observed (monitoring by GC-FID is recommended).

-

After the reaction is complete, cool the autoclave to room temperature and carefully vent the hydrogen gas.

-

Filter the reaction mixture to remove the heterogeneous Ru/C catalyst.

-

Remove the solvent from the filtrate under reduced pressure to yield the crude product, which is a mixture of cis- and trans-cyclopentane-1,3-diol. The cis/trans ratio is typically around 7:3 under these conditions.[1]

-

The pure cis-isomer can be obtained through fractional distillation.[1]

Catalyst Performance Data

The selection of the catalyst significantly impacts the yield of cyclopentane-1,3-diol and the formation of dehydration byproducts. The following table summarizes the performance of various heterogeneous catalysts in the hydrogenation of cyclopentane-1,3-dione.

| Catalyst | Support | Temperature (°C) | Pressure (bar H₂) | Conversion (%) | Yield of Cyclopentane-1,3-diol (%) | Yield of Dehydration Products (%) |

| 5% Ru | Carbon | 100 | 50 | 100 | 69 | 4 |

| 5% Rh | Carbon | 100 | 50 | Incomplete | Low | High |

| 5% Pd | Carbon | 100 | 50 | Incomplete | Low | High |

| 5% Pt | Carbon | 100 | 50 | Incomplete | Low | High |

| 5% Ru | Al₂O₃ | 100 | 50 | 100 | Lower than Ru/C | Not specified |

Data adapted from a comparative guide on catalytic systems for 1,3-cyclopentanedione (B128120) hydrogenation.

Synthesis Workflow Diagram

Caption: Experimental workflow for the catalytic hydrogenation of cyclopentane-1,3-dione.

Applications in Drug Development

The this compound scaffold is a valuable building block in medicinal chemistry due to its rigid, three-dimensional structure. This motif is present in a variety of biologically active natural and non-natural products, including prostaglandins (B1171923) and certain diterpenes.[3]

Precursor to Bioactive Molecules

The enantioselective synthesis of functionalized cis-1,3-cyclopentanediol derivatives provides access to chiral building blocks for the total synthesis of complex natural products.[3] The diol functionality allows for further chemical modifications and the introduction of diverse substituents, making it a versatile starting material for creating libraries of compounds for drug discovery.

Potential as a PROTAC Linker Scaffold

Proteolysis Targeting Chimeras (PROTACs) are heterobifunctional molecules that induce the degradation of target proteins. A PROTAC consists of a ligand for the protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a chemical linker connecting the two. The linker plays a critical role in the efficacy of a PROTAC, as its length, rigidity, and composition determine the geometry of the ternary complex formed between the POI, the PROTAC, and the E3 ligase.

While common linkers are often flexible polyethylene (B3416737) glycol (PEG) or alkyl chains, there is growing interest in more rigid and conformationally constrained linkers to improve the potency and selectivity of PROTACs. The rigid cyclic structure of this compound makes it an attractive candidate for a linker scaffold. The two hydroxyl groups can be functionalized to attach the POI and E3 ligase ligands, providing a well-defined spatial arrangement.

Logical Relationship for PROTAC Design

The diagram below illustrates the conceptual design of a PROTAC incorporating a this compound linker.

References

Renewable Synthesis of 1,3-Cyclopentanediol from Furfuryl Alcohol: A Technical Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The increasing demand for sustainable chemical production has driven significant research into the conversion of biomass-derived platform molecules into valuable chemicals. Furfuryl alcohol, readily obtainable from the hemicellulose fraction of lignocellulosic biomass, has emerged as a key renewable feedstock. This technical guide details a robust and efficient two-step pathway for the synthesis of 1,3-cyclopentanediol (B3029237), a versatile diol with applications in polymer synthesis and as a building block in pharmaceuticals, from furfuryl alcohol. This process involves the aqueous-phase rearrangement of furfuryl alcohol to 4-hydroxycyclopent-2-enone, followed by the catalytic hydrogenation of the intermediate to the target diol.

Core Synthesis Pathway

The renewable synthesis of 1,3-cyclopentanediol from furfuryl alcohol is primarily achieved through a two-step process. The first step involves the Piancatelli rearrangement of furfuryl alcohol in an aqueous medium to form 4-hydroxycyclopent-2-enone. This intermediate is then hydrogenated in the second step to yield 1,3-cyclopentanediol.

Caption: Overall reaction pathway for the synthesis of 1,3-cyclopentanediol.

Step 1: Aqueous Phase Rearrangement of Furfuryl Alcohol

The initial step is the acid-catalyzed rearrangement of furfuryl alcohol to 4-hydroxycyclopent-2-enone. This reaction is typically performed in water, which acts as both the solvent and a co-catalyst. The use of a base catalyst can be beneficial in suppressing the formation of levulinic acid, a common byproduct that can catalyze the polymerization of furfuryl alcohol.[1][2][3]

Experimental Protocol: Synthesis of 4-Hydroxycyclopent-2-enone

A detailed experimental procedure for the aqueous phase rearrangement of furfuryl alcohol is as follows:

-

Reactor Setup: A high-pressure batch reactor is charged with deionized water and a catalytic amount of a solid base catalyst, such as Magnesium-Aluminum Hydrotalcite (MgAl-HT).

-

Reactant Addition: Freshly distilled furfuryl alcohol is added to the reactor.

-

Reaction Conditions: The reactor is sealed and heated to the desired temperature, typically between 160°C and 250°C, while stirring. The reaction is allowed to proceed for a specific duration, generally ranging from a few minutes to half an hour.[4]

-

Work-up: After the reaction, the reactor is cooled to room temperature. The solid catalyst is removed by filtration or centrifugation. The aqueous solution containing the product is then subjected to vacuum distillation to remove the water, yielding crude 4-hydroxycyclopent-2-enone. The product can be used in the next step without further purification if of sufficient purity (~97%).

Quantitative Data for Rearrangement Reaction

| Catalyst | Temperature (°C) | Time (h) | Furfuryl Alcohol Conversion (%) | 4-Hydroxycyclopent-2-enone Yield (%) | Reference |

| MgAl-HT | 180 | 0.5 | >99 | 77.6 (carbon yield) | [5] |

| None (Water) | 160-250 | 0.01-0.5 | - | ~50 | [4] |

Step 2: Hydrogenation of 4-Hydroxycyclopent-2-enone

The second step involves the catalytic hydrogenation of the intermediate, 4-hydroxycyclopent-2-enone, to produce 1,3-cyclopentanediol. This step is crucial for achieving high selectivity towards the desired diol. The choice of catalyst and solvent significantly influences the reaction outcome.

Experimental Protocol: Hydrogenation to 1,3-Cyclopentanediol

A typical experimental procedure for the hydrogenation of 4-hydroxycyclopent-2-enone is as follows:

-

Reactor Setup: A high-pressure autoclave is charged with 4-hydroxycyclopent-2-enone, a suitable solvent (e.g., tetrahydrofuran (B95107) or isopropanol), and a hydrogenation catalyst such as Raney Ni or Ru/C.

-

Reaction Conditions: The reactor is purged and pressurized with hydrogen gas to the desired pressure (typically 50 bar). The mixture is then heated to the reaction temperature (e.g., 100-160°C) with vigorous stirring for a set duration (e.g., 1-4 hours).[6][7]

-

Work-up and Purification: After the reaction, the reactor is cooled and depressurized. The catalyst is removed by filtration. The solvent is then removed under reduced pressure. The resulting crude 1,3-cyclopentanediol, a mixture of cis and trans isomers, can be purified by fractional distillation under vacuum.[2]

Quantitative Data for Hydrogenation Reaction

| Catalyst | Solvent | Temperature (°C) | H₂ Pressure (bar) | Time (h) | 1,3-Cyclopentanediol Yield (%) | Reference |

| Raney Ni | Tetrahydrofuran | 160 | 50 | 1 | 90.9 (carbon yield) | [1][2] |

| Ru/C | Isopropanol | 100 | 50 | 4 | 78 | [6][7] |

Experimental Workflow Visualization

The following diagram illustrates the complete experimental workflow from the starting material to the purified product.

Caption: Detailed experimental workflow for the synthesis of 1,3-cyclopentanediol.

Catalyst Preparation Protocols

Preparation of MgAl-HT Catalyst

The Magnesium-Aluminum Hydrotalcite (MgAl-HT) catalyst can be prepared via a coprecipitation method. A detailed protocol can be found in the supporting information of the work by Li et al. (2016).

Preparation of Raney® Ni Catalyst

Raney® Ni is a commercially available catalyst but can also be prepared in the laboratory from a nickel-aluminum alloy. The preparation involves leaching the aluminum from the alloy using a concentrated sodium hydroxide (B78521) solution. A typical procedure involves the slow addition of the Ni-Al alloy powder to a cooled NaOH solution, followed by digestion at a controlled temperature and extensive washing with deionized water to remove residual alkali and aluminates.[8][9]

Conclusion

The synthesis of 1,3-cyclopentanediol from the renewable feedstock furfuryl alcohol presents a sustainable alternative to conventional petroleum-based routes. The two-step process, involving an aqueous-phase rearrangement followed by catalytic hydrogenation, is a well-documented and high-yielding pathway. This guide provides the essential technical details, including experimental protocols and quantitative data, to enable researchers and professionals to implement and further optimize this green chemical transformation. The use of inexpensive and scalable catalysts makes this process economically viable for industrial applications.

References

- 1. Hydrogenation of Cyclic 1,3-Diones to Their 1,3-Diols Using Heterogeneous Catalysts: Toward a Facile, Robust, Scalable, and Potentially Bio-Based Route - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Small-scale screening of novel biobased monomers: the curious case of 1,3-cyclopentanediol - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. CN106866392B - Method for preparing 4-hydroxycyclopenta-2-enone from furfuryl alcohol - Google Patents [patents.google.com]

- 5. US5113012A - Process for the production of 1,3-cyclopentanedione - Google Patents [patents.google.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. rsc.org [rsc.org]

spectroscopic data for cis-Cyclopentane-1,3-diol (NMR, IR, Mass Spec)

This technical guide provides a comprehensive overview of the spectroscopic data for cis-Cyclopentane-1,3-diol, a key building block in organic synthesis and drug development. The document is intended for researchers, scientists, and professionals in the field of drug development, offering a detailed analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.

Spectroscopic Data Summary

The following tables summarize the available and predicted spectroscopic data for this compound. Due to the limited availability of public experimental data for the ¹H NMR and a detailed IR peak list, these sections include predicted values based on established principles and data from analogous compounds.

¹H NMR Data (Predicted)

The ¹H NMR spectrum of this compound is predicted to exhibit distinct signals for the protons on the cyclopentane (B165970) ring. The chemical shifts are influenced by the hydroxyl groups and the stereochemistry of the molecule.

| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

| 2 x CH-OH (H-1, H-3) | ~ 4.0 - 4.2 | Multiplet | - |

| 2 x OH | Variable (broad singlet) | Broad Singlet | - |

| CH₂ (H-2) | ~ 1.8 - 2.0 | Multiplet | - |

| 2 x CH₂ (H-4, H-5) | ~ 1.5 - 1.7 | Multiplet | - |

¹³C NMR Data

A ¹³C NMR spectrum for this compound is available and referenced in public databases.[1] The expected chemical shifts are in the following regions:

| Carbon Atoms | Typical Chemical Shift (δ, ppm) |

| 2 x C-OH (C-1, C-3) | 70 - 80 |

| C-2 | 40 - 50 |

| C-4, C-5 | 20 - 30 |

Infrared (IR) Spectroscopy Data

The IR spectrum of this compound is characterized by the presence of hydroxyl and alkane functional groups. The key absorption bands are expected as follows:

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~ 3600 - 3200 | Strong, Broad | O-H stretch (hydrogen-bonded) |

| ~ 2960 - 2850 | Strong | C-H stretch (alkane) |

| ~ 1450 | Medium | C-H bend (alkane) |

| ~ 1260 - 1050 | Strong | C-O stretch (secondary alcohol) |

Mass Spectrometry (MS) Data

The electron ionization (EI) mass spectrum of this compound has been reported.[1][2] The key fragments and their relative intensities are summarized below.

| m/z | Relative Intensity | Possible Fragment |

| 102 | Low | [M]⁺ (Molecular Ion) |

| 84 | Moderate | [M - H₂O]⁺ |

| 71 | Moderate | [M - OCH₃]⁺ or [C₄H₇O]⁺ |

| 57 | High | [C₄H₉]⁺ or [C₃H₅O]⁺ |

| 56 | High | [C₄H₈]⁺ |

| 55 | High | [C₄H₇]⁺ |

Experimental Protocols

The following are detailed methodologies for the acquisition of spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra to confirm the molecular structure.

Methodology:

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O) in a standard 5 mm NMR tube. Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (δ = 0.00 ppm).

-

Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 300 MHz or higher).

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional proton spectrum.

-

Typical parameters: spectral width of 10-15 ppm, pulse width corresponding to a 30-45° flip angle, relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

Typical parameters: spectral width of 200-220 ppm, a sufficient number of scans for adequate signal averaging (as ¹³C has a low natural abundance).

-

-

Data Processing: Process the raw data (Free Induction Decay - FID) using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing the spectra to the TMS signal.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology:

-

Sample Preparation:

-

Attenuated Total Reflectance (ATR): Place a small amount of the solid or liquid sample directly onto the ATR crystal. Ensure good contact between the sample and the crystal.

-

KBr Pellet (for solid samples): Grind a small amount of the sample with dry potassium bromide (KBr) and press the mixture into a thin, transparent pellet.

-

Thin Film (for liquid samples): Place a drop of the neat liquid between two salt plates (e.g., NaCl or KBr).

-

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Record a background spectrum of the empty sample holder (or pure KBr pellet).

-

Record the sample spectrum over the range of 4000-400 cm⁻¹.

-

-

Data Processing: The instrument software will automatically subtract the background spectrum from the sample spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology:

-

Sample Introduction: Introduce the sample into the mass spectrometer. For a volatile compound like this compound, Gas Chromatography-Mass Spectrometry (GC-MS) is a suitable method.

-

Ionization:

-

Electron Ionization (EI): Bombard the sample with a high-energy electron beam (typically 70 eV). This is a "hard" ionization technique that causes fragmentation.

-

-

Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: Detect the ions and record their abundance.

-

Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and the fragmentation pattern.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for obtaining and analyzing spectroscopic data for a chemical compound like this compound.

References

Bio-Based Synthesis of 1,3-Cyclopentanediol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The increasing demand for sustainable and bio-based chemicals has driven research into novel synthesis routes for valuable platform molecules. 1,3-Cyclopentanediol (B3029237), a versatile diol with applications in polymer synthesis and as a building block for pharmaceuticals, is a key target in this endeavor. This technical guide provides an in-depth overview of the current state-of-the-art for the bio-based synthesis of 1,3-cyclopentanediol, focusing on the chemo-catalytic conversion of biomass-derived furfuryl alcohol. While fully biological pathways are not yet established, this guide details the established multi-step chemical conversion of this bio-based feedstock, providing quantitative data, detailed experimental protocols, and visualizations of the synthesis pathway.

Chemo-Catalytic Synthesis from Bio-Based Furfuryl Alcohol

The most prominent and industrially scalable route for producing 1,3-cyclopentanediol from a renewable resource starts with furfuryl alcohol, which is readily obtained from the dehydration of pentose (B10789219) sugars derived from lignocellulosic biomass.[1] The overall process is a two-step chemical conversion involving an aqueous phase rearrangement followed by hydrogenation.[2]

Process Overview

The synthesis pathway can be summarized as follows:

-

Aqueous Phase Rearrangement: Furfuryl alcohol undergoes a Piancatelli rearrangement in an aqueous medium to form the intermediate, 4-hydroxycyclopent-2-enone.[2]

-

Hydrogenation: The 4-hydroxycyclopent-2-enone is then catalytically hydrogenated to yield 1,3-cyclopentanediol as a mixture of cis and trans isomers.[3]

A high-level overview of this chemo-catalytic process is depicted below.

Quantitative Data Summary

The following tables summarize the key quantitative data for the two-step chemo-catalytic synthesis of 1,3-cyclopentanediol from furfuryl alcohol.

Table 1: Aqueous Phase Rearrangement of Furfuryl Alcohol to 4-Hydroxycyclopent-2-enone

| Parameter | Value | Reference |

| Catalyst | MgAl-HT (Hydrotalcite) | [2] |

| Solvent | Water | [2] |

| Temperature | 160 - 250 °C | [4] |

| Reaction Time | 0.01 - 0.5 h | [4] |

| Furfuryl Alcohol Conc. | 0.1 - 10 wt% | [4] |

| Yield of 4-HCP | Up to 77.6% (carbon yield) | [2] |

| Notes | The presence of a base catalyst can restrain the formation of levulinic acid, a major byproduct.[2] |

Table 2: Hydrogenation of 4-Hydroxycyclopent-2-enone to 1,3-Cyclopentanediol

| Parameter | Value | Reference |

| Catalyst | Raney® Ni or Ru/C | [2][5] |

| Solvent | Tetrahydrofuran (B95107) (THF) | [2] |

| Temperature | 100 - 160 °C | [5][6] |

| H2 Pressure | 50 bar | [5] |

| Reaction Time | 1 - 7 h | [5] |

| Substrate Concentration | 1.75 - 10 wt% | [5] |

| Yield of 1,3-CPD | Up to 90.9% (carbon yield) | [7] |

| Overall Carbon Yield | 72.0% (from furfuryl alcohol) | [2][8] |

| Notes | Aprotic solvents like THF lead to higher yields compared to protic solvents like water or alcohols.[6] |

Experimental Protocols

1. Synthesis of 4-Hydroxycyclopent-2-enone from Furfuryl Alcohol

-

Materials: Furfuryl alcohol, MgAl-HT catalyst, deionized water.

-

Apparatus: High-pressure batch reactor.

-

Procedure:

-

A solution of furfuryl alcohol in deionized water (e.g., 5 wt%) is prepared.

-

The furfuryl alcohol solution and the MgAl-HT catalyst are loaded into the high-pressure batch reactor.

-

The reactor is sealed and purged with an inert gas (e.g., nitrogen or argon).

-

The reaction mixture is heated to the desired temperature (e.g., 200 °C) with stirring.

-

The reaction is allowed to proceed for the specified duration (e.g., 30 minutes).

-

After the reaction, the reactor is cooled to room temperature.

-

The solid catalyst is separated from the liquid product by centrifugation or filtration.

-

The water is removed from the product solution by vacuum distillation to obtain crude 4-hydroxycyclopent-2-enone.[2]

-

2. Synthesis of 1,3-Cyclopentanediol from 4-Hydroxycyclopent-2-enone

-

Materials: 4-hydroxycyclopent-2-enone, Raney® Ni or Ru/C catalyst, tetrahydrofuran (THF), hydrogen gas.

-

Apparatus: High-pressure hydrogenation reactor.

-

Procedure:

-

A solution of 4-hydroxycyclopent-2-enone in THF (e.g., 10 wt%) is prepared.

-

The solution and the hydrogenation catalyst (e.g., 5 wt% Ru/C relative to the substrate) are charged into the high-pressure reactor.

-

The reactor is sealed and purged multiple times with hydrogen gas.

-

The reactor is pressurized with hydrogen to the desired pressure (e.g., 50 bar).

-

The reaction mixture is heated to the target temperature (e.g., 100 °C) with vigorous stirring.

-

The reaction is monitored until completion (e.g., by gas chromatography).

-

After cooling, the reactor is depressurized.

-

The catalyst is removed by filtration.

-

The THF is removed by rotary evaporation to yield crude 1,3-cyclopentanediol.[5]

-

3. Purification of 1,3-Cyclopentanediol

-

Apparatus: Fractional distillation unit.

-

Procedure:

-

The crude 1,3-cyclopentanediol is subjected to fractional distillation under vacuum.

-

The separation of cis and trans isomers can be achieved due to their different boiling points.[3]

-

Potential for Bio-Catalytic Routes: Current Status and Future Perspectives

While the chemo-catalytic conversion of bio-derived furfuryl alcohol is the most established "bio-based" route to 1,3-cyclopentanediol, the development of fully biological or hybrid chemo-enzymatic pathways is a significant area of interest for enhancing the sustainability of this process.

Current Research Landscape

Currently, there is a lack of documented microbial fermentation pathways that directly produce 1,3-cyclopentanediol from common feedstocks like glucose. The primary focus of biocatalysis in the context of diol production has been on other diols such as 1,3-propanediol (B51772) and 2,3-butanediol.

However, research into enzymes that can act on cyclic ketones provides a potential avenue for a future bio-catalytic step in the synthesis of 1,3-cyclopentanediol. Specifically, alcohol dehydrogenases (ADHs) are known to catalyze the reduction of ketones to their corresponding alcohols. While a specific ADH for the reduction of a cyclopentane (B165970) precursor to 1,3-cyclopentanediol has not been identified, the broad substrate specificity of some ADHs suggests this is a plausible area for future research.

The diagram below illustrates a hypothetical hybrid pathway where a chemo-catalytically produced intermediate could be converted to the final product using an enzymatic step.

Future Research Directions

To advance the bio-based synthesis of 1,3-cyclopentanediol, future research should focus on:

-

Enzyme Discovery and Engineering: Screening for and engineering novel oxidoreductases or alcohol dehydrogenases with high activity and stereoselectivity for the reduction of 4-hydroxycyclopent-2-enone or related cyclopentane diones.

-

Metabolic Engineering: Exploring the possibility of engineering microbial hosts to produce intermediates like 4-hydroxycyclopent-2-enone or cyclopentanone (B42830) from renewable feedstocks. This would involve the discovery and heterologous expression of the necessary biosynthetic pathways.

-

Process Integration: Developing integrated processes that combine chemical and biological steps to improve overall efficiency and sustainability.

Conclusion

The chemo-catalytic conversion of biomass-derived furfuryl alcohol represents a significant advancement in the sustainable production of 1,3-cyclopentanediol. This technical guide provides a comprehensive overview of this established "bio-based" route, including quantitative data and detailed experimental protocols. While fully biological synthesis pathways are yet to be developed, the potential for incorporating enzymatic steps offers exciting opportunities for future research and development in this field. Continued innovation in biocatalysis and metabolic engineering will be crucial in realizing a more sustainable and efficient bio-manufacturing platform for this important chemical building block.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Small-scale screening of novel biobased monomers: the curious case of 1,3-cyclopentanediol - PMC [pmc.ncbi.nlm.nih.gov]

- 4. CN106866392B - Method for preparing 4-hydroxycyclopenta-2-enone from furfuryl alcohol - Google Patents [patents.google.com]

- 5. Hydrogenation of Cyclic 1,3-Diones to Their 1,3-Diols Using Heterogeneous Catalysts: Toward a Facile, Robust, Scalable, and Potentially Bio-Based Route - PMC [pmc.ncbi.nlm.nih.gov]

- 6. CN106866364B - Method for preparing 1, 3-cyclopentanediol from furfuryl alcohol - Google Patents [patents.google.com]

- 7. researchgate.net [researchgate.net]

- 8. Industrially scalable and cost-effective synthesis of 1,3-cyclopentanediol with furfuryl alcohol from lignocellulose - Green Chemistry (RSC Publishing) [pubs.rsc.org]

An In-depth Technical Guide to the Stereochemistry and Chirality of 1,3-Cyclopentanediol Isomers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stereochemistry and chirality of 1,3-cyclopentanediol (B3029237) isomers. It details the structural relationships between the isomers, their physical and spectroscopic properties, and outlines experimental protocols for their synthesis and separation. This information is critical for professionals in drug development and chemical research where stereoisomerism can significantly impact biological activity and chemical properties.

Introduction to the Stereoisomers of 1,3-Cyclopentanediol

1,3-Cyclopentanediol possesses two stereogenic centers at carbons 1 and 3. This leads to the existence of three distinct stereoisomers: a meso compound (the cis-isomer) and a pair of enantiomers (the trans-isomers). The spatial arrangement of the two hydroxyl groups on the cyclopentane (B165970) ring defines these configurations.

-

cis-1,3-Cyclopentanediol : In this isomer, the hydroxyl groups are on the same side of the cyclopentane ring. Due to a plane of symmetry, this molecule is achiral, despite having two stereocenters. This is a classic example of a meso compound. The (1R,3S) and (1S,3R) configurations are identical as they are superimposable.

-

trans-1,3-Cyclopentanediol : Here, the hydroxyl groups are on opposite sides of the ring. This arrangement results in a chiral molecule. The two trans-isomers, (1R,3R)-1,3-cyclopentanediol and (1S,3S)-1,3-cyclopentanediol, are non-superimposable mirror images of each other, i.e., enantiomers. A 1:1 mixture of these enantiomers constitutes a racemic mixture.

The relationship between these isomers is that the cis-isomer is a diastereomer of both of the trans-enantiomers.

Physical and Spectroscopic Properties

The different spatial arrangements of the hydroxyl groups in the isomers of 1,3-cyclopentanediol lead to distinct physical and spectroscopic properties. While data for the individual, pure isomers is not always readily available in literature, the following tables summarize the known quantitative data.

Table 1: Physical Properties of 1,3-Cyclopentanediol Isomers

| Property | cis-1,3-Cyclopentanediol (meso) | trans-1,3-Cyclopentanediol (racemic mixture) | Mixture of cis and trans Isomers |

| Melting Point (°C) | Data not available | 40[1] | 40[2][3] |

| Boiling Point (°C) | Data not available | Data not available | 80-85 (at 0.1 mmHg)[2] |

| Specific Rotation ([(\alpha)]D) | 0° (achiral) | Data not available for individual enantiomers | Not applicable |

Table 2: Spectroscopic Data for 1,3-Cyclopentanediol Isomers

| Isomer | 1H NMR (CDCl3, δ in ppm) | 13C NMR (CDCl3, δ in ppm) |

| cis-1,3-Cyclopentanediol (meso) | Data for pure isomer not explicitly found. | Data for pure isomer not explicitly found. |

| trans-1,3-Cyclopentanediol (racemic) | Data for pure isomer not explicitly found. | Data for pure isomer not explicitly found. |

| Mixture of cis and trans Isomers (in CDCl3) | 5.27 (m), 5.17 (m), 4.47 (m), 4.33 (m), 2.27 (m), 1.97 (m), 1.63 (m) | 173.1, 75.5, 72.3, 42.4, 33.6, 30.5, 34.1, 24.4 |

Note: The NMR data presented is from a study on a trimer of 1,3-cyclopentanediol-adipate and may not represent the pure diol. Specific peak assignments for the individual isomers are not provided in the source.

Experimental Protocols

The synthesis and separation of 1,3-cyclopentanediol isomers are crucial for studying their individual properties and for their application in stereoselective synthesis.

Synthesis of 1,3-Cyclopentanediol

A common method for the synthesis of 1,3-cyclopentanediol involves the hydrogenation of 1,3-cyclopentanedione (B128120). This method typically produces a mixture of cis and trans isomers.

Protocol: Hydrogenation of 1,3-Cyclopentanedione

-

Reaction Setup : In a high-pressure reactor, dissolve 1,3-cyclopentanedione in a suitable solvent such as ethanol (B145695) or ethyl acetate.

-

Catalyst Addition : Add a catalytic amount of a hydrogenation catalyst, for example, Raney Nickel or a ruthenium-based catalyst.

-

Hydrogenation : Pressurize the reactor with hydrogen gas to a pressure of 50-100 bar. Heat the reaction mixture to a temperature between 100-150°C and stir vigorously for several hours.

-

Work-up : After the reaction is complete (monitored by TLC or GC), cool the reactor to room temperature and carefully vent the hydrogen gas.

-

Purification : Filter the reaction mixture to remove the catalyst. The solvent is then removed under reduced pressure to yield the crude product, which is a mixture of cis- and trans-1,3-cyclopentanediol.

An alternative, industrially scalable, and cost-effective synthesis route starts from furfuryl alcohol, a biomass-derived platform chemical.[4] This process involves an aqueous phase rearrangement of furfuryl alcohol to 4-hydroxycyclopent-2-enone, followed by hydrogenation.[4]

Separation of Isomers

The separation of the cis and trans isomers, and the resolution of the trans-enantiomers, are key challenges.

Protocol: Separation of cis and trans Isomers by Fractional Distillation

Fractional distillation under reduced pressure can be employed to separate the cis and trans isomers based on their different boiling points.[4]

-

Apparatus Setup : Assemble a fractional distillation apparatus with a Vigreux column (e.g., 10 cm) and a vacuum distillation setup.

-

Distillation : Heat the mixture of isomers in a round-bottom flask. The more volatile isomer will distill first.

-

Fraction Collection : Collect the fractions at different temperatures and pressures. For example, fractions with varying cis/trans ratios have been collected at temperatures ranging from 110°C to 125°C under a pressure of 0.85 to 1.6 mbar.[4] The composition of each fraction should be analyzed by GC or NMR.

Protocol: Enantiomeric Resolution of trans-1,3-Cyclopentanediol by Chiral Gas Chromatography (GC)

Chiral GC is a powerful technique for the separation and quantification of enantiomers.

-

Column Selection : Utilize a chiral capillary column, such as one coated with a cyclodextrin (B1172386) derivative.

-

Sample Preparation : The diol may need to be derivatized (e.g., acylation) to improve its volatility and interaction with the chiral stationary phase.

-

GC Conditions :

-

Injector Temperature : Typically set around 250°C.

-

Oven Temperature Program : A temperature gradient is often used, for example, starting at a lower temperature and ramping up to a higher temperature to ensure good separation.

-

Carrier Gas : Helium or hydrogen is commonly used as the carrier gas.

-

Detector : A flame ionization detector (FID) is typically used.

-

-

Analysis : The two enantiomers will have different retention times on the chiral column, allowing for their separation and quantification.

Visualizing Stereochemical Relationships and Workflows

Graphviz diagrams can be used to visualize the relationships between the isomers and a typical experimental workflow.

Caption: Stereochemical relationships of 1,3-cyclopentanediol isomers.

References

- 1. trans-1,3-cyclopentanediol [stenutz.eu]

- 2. 1,3-Cyclopentanediol, mixture of cis and trans 95 59719-74-3 [sigmaaldrich.com]

- 3. 1,3-cyclopentanediol | 59719-74-3 [chemicalbook.com]

- 4. Small-scale screening of novel biobased monomers: the curious case of 1,3-cyclopentanediol - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes: The Use of cis-Cyclopentane-1,3-diol in Polymer Synthesis

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction Cycloaliphatic diols are valuable monomers for synthesizing polyesters and other polymers, imparting unique thermal and mechanical properties due to their rigid ring structures. Among these, cyclopentane-1,3-diol (CPdiol) is gaining attention as a potentially bio-based building block derivable from hemicellulosic feedstock.[1][2] The stereochemistry of the diol, specifically the cis and trans isomers, plays a critical role in determining the final polymer architecture and properties.[3][4] While the trans isomer often leads to higher rigidity and crystallinity, the cis isomer can be used to create more amorphous materials.[3][4] This note details the application of cis-cyclopentane-1,3-diol in polyester (B1180765) synthesis, focusing on its unique reactivity, challenges, and potential applications, particularly in the biomedical field.

Key Characteristics and Challenges A primary challenge in using this compound in high-temperature melt polycondensation is its limited thermal stability compared to its trans counterpart.

-

cis-CPdiol: Ester bonds involving the cis isomer are labile and prone to degradative ester bond cleavage at temperatures as low as 180°C. This degradation generates carboxylic acid end-groups and 3-cyclopentenol, which can lead to side reactions, discoloration, and limitations on building high molecular weight polymers.[3]

-

trans-CPdiol: The trans isomer is more thermally stable, withstanding temperatures up to 200°C. Above this temperature, it primarily undergoes thermal dehydration of its alcohol end-groups.[3]

This inherent instability of the cis isomer necessitates carefully controlled polymerization conditions to achieve desired polymer characteristics. However, this reactivity could also be leveraged to design materials with specific degradation profiles for applications like drug delivery.

Data Presentation: Polymerization Conditions and Outcomes

The following table summarizes the results from small-scale polycondensation experiments involving this compound, highlighting the impact of its concentration and polymerization temperature on the resulting polyester.

| Diol Composition (% cis-CPdiol) | Polymerization Temp. (°C) | Catalyst | Key Observations | Resulting Mₙ ( g/mol ) | Reference |

| 20% | 180 | Tin(II) 2-ethylhexanoate (B8288628) | Generation of carboxylic acid end-groups observed. | >10,000 (thin-film) | [3] |

| 30% | 180 | Tin(II) 2-ethylhexanoate | Increased presence of carboxylic acid end-groups. | >10,000 (thin-film) | [3] |

| 40% | 180 | Tin(II) 2-ethylhexanoate | Significant generation of carboxylic acid end-groups. | >10,000 (thin-film) | [3] |

| 20% - 40% | 200 - 220 | Tin(II) 2-ethylhexanoate | Increased weight loss and product discoloration. Potential for cross-linking via Diels-Alder reactions from degradation products. | 500 - 3,000 (TGA) | [3] |

Experimental Protocols

Protocol 1: Synthesis of Trimer Pre-Polyesters

To circumvent the issue of monomer evaporation during high-temperature, high-vacuum polymerization, a pre-polymer (trimer) synthesis is recommended. This protocol is adapted from studies on novel biobased polyesters.[3]

Objective: To synthesize a trimer of a diacid chloride and this compound to serve as a stable precursor for subsequent polymerization.

Materials:

-

This compound

-

Diacid chloride (e.g., adipoyl chloride, sebacoyl chloride)

-

Pyridine

-

Anhydrous Chloroform (B151607) (CHCl₃)

-

4-Dimethylaminopyridine (DMAP)

-

Magnesium sulfate (B86663) (MgSO₄)

Procedure:

-

In a round-bottom flask under a nitrogen atmosphere, dissolve the selected diacid chloride (1.0 equivalent) in anhydrous chloroform.

-

In a separate flask, dissolve this compound (2.2 equivalents), pyridine, and a catalytic amount of DMAP in anhydrous chloroform.

-

Cool the diacid chloride solution to 0°C in an ice bath.

-

Add the diol solution dropwise to the cooled diacid chloride solution with continuous stirring over 30 minutes.

-

Allow the reaction mixture to warm to room temperature and stir for an additional 24 hours.

-

Quench the reaction by adding deionized water.

-

Perform a liquid-liquid extraction using chloroform. Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the isolated organic layer over anhydrous MgSO₄, filter, and remove the solvent in vacuo to yield the trimer pre-polyester.

-

Confirm the structure and purity using NMR and Mass Spectrometry.

Protocol 2: Small-Scale Thin-Film Polycondensation

Objective: To polymerize the trimer pre-polyester to achieve a high molecular weight polyester.

Materials:

-

Synthesized trimer pre-polyester

-

Catalyst solution (e.g., 0.01 M Tin(II) 2-ethylhexanoate in anhydrous chloroform)

-

Anhydrous Chloroform (CHCl₃)

Procedure:

-

Dissolve the trimer pre-polyester in a minimal amount of chloroform.

-

Add the catalyst solution (1 mol% relative to the trimer).

-

Remove the chloroform in vacuo to obtain a solid mixture of the trimer and catalyst.

-

Transfer the mixture to a reaction vessel suitable for thin-film polymerization under vacuum.

-

Heat the vessel to 180°C under a nitrogen flow for 30 minutes.

-

Apply a high vacuum (<1 mbar) and continue heating at 180°C for at least 2 hours to facilitate the removal of condensation byproducts and drive the polymerization.

-

Cool the reactor to room temperature and collect the resulting polymer.

-

Characterize the polymer's molecular weight (Mₙ) and polydispersity index (PDI) using Gel Permeation Chromatography (GPC).

Visualizations

Experimental and Analytical Workflow

Caption: Workflow for synthesis and characterization of CPdiol polyesters.

Thermal Degradation Pathways

Caption: Contrasting thermal degradation pathways of CPdiol isomers.

Potential Applications in Drug Development

While direct applications are still emerging, polyesters derived from this compound represent a novel class of biodegradable polymers with potential use in drug delivery systems.[5][6]

-

Stimuli-Responsive Drug Release: The unique thermal lability of the cis-ester linkage at a physiologically relevant hyperthermia temperature (around 180°C is for synthesis, but this inherent instability may be tunable) could be exploited. Future research could focus on designing polymers that degrade in response to localized heat, offering a triggered-release mechanism for cancer therapy.

-

Tunable Degradation Profiles: By creating copolymers with varying ratios of cis- and trans-CPdiol, it may be possible to precisely control the degradation rate of the polymer matrix. This is a critical parameter for designing systems for sustained drug release, from weeks to months.

-